molecular formula C9H13FO2 B15061202 3-Cyclohexyl-2-fluoroprop-2-enoic acid

3-Cyclohexyl-2-fluoroprop-2-enoic acid

Cat. No.: B15061202
M. Wt: 172.20 g/mol
InChI Key: MPVNDOMTKIFMLW-UHFFFAOYSA-N
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Description

3-Cyclohexyl-2-fluoroprop-2-enoic acid is an organic compound with the molecular formula C9H13FO2 and a molecular weight of 172.2 g/mol It is characterized by the presence of a cyclohexyl group attached to a fluorinated propenoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of cyclohexylmagnesium bromide with 2-fluoroacrylic acid under controlled conditions . The reaction is carried out in an inert atmosphere, typically using anhydrous solvents such as tetrahydrofuran (THF) to prevent moisture interference.

Industrial Production Methods

Industrial production of 3-Cyclohexyl-2-fluoroprop-2-enoic acid may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

3-Cyclohexyl-2-fluoroprop-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the double bond to a single bond, forming saturated derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride (NaH) and alkyl halides.

Major Products Formed

Scientific Research Applications

3-Cyclohexyl-2-fluoroprop-2-enoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Cyclohexyl-2-fluoroprop-2-enoic acid involves its interaction with specific molecular targets and pathways. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, potentially modulating their activity. The cyclohexyl group provides steric bulk, influencing the compound’s overall conformation and interactions with biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Cyclohexyl-2-fluoroprop-2-enoic acid is unique due to the combination of a cyclohexyl group and a fluorinated propenoic acid moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C9H13FO2

Molecular Weight

172.20 g/mol

IUPAC Name

3-cyclohexyl-2-fluoroprop-2-enoic acid

InChI

InChI=1S/C9H13FO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h6-7H,1-5H2,(H,11,12)

InChI Key

MPVNDOMTKIFMLW-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C=C(C(=O)O)F

Origin of Product

United States

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